
Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate (CAS No. 264233-05-8) is a pyrazole-based compound with the molecular formula C₁₇H₁₉F₂N₅O₂S and a molecular weight of 395.43 g/mol . Its structure features:
- A 2,4-difluorophenyl group at the 1-position of the pyrazole ring.
- A thiosemicarbazono moiety substituted with a tert-butyl group at the 5-position.
- A methyl ester at the 4-position.
This compound is part of a broader class of pyrazole derivatives known for their biological activities, including antiproliferative and antioxidant properties, often attributed to their ability to chelate metal ions and modulate cellular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML194 involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the coupling of the pyrazole core with a difluorophenyl halide using palladium-catalyzed cross-coupling reactions.
Formation of the hydrazinylidene moiety: This is achieved by reacting the pyrazole derivative with a thiosemicarbazide under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ML194 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
ML194 undergoes various chemical reactions, including:
Oxidation: ML194 can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
ML194 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study G protein-coupled receptor 35 (GPR35) signaling pathways.
Biology: Investigated for its role in modulating immune responses and gastrointestinal functions.
Medicine: Explored for potential therapeutic applications in pain management, hypertension, cancer, diabetes, and asthma.
Mechanism of Action
ML194 exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). It binds to the receptor and inhibits its activation, thereby blocking downstream signaling pathways. This antagonistic action can modulate various physiological processes, including pain perception, immune responses, and gastrointestinal functions. ML194 is also known to rescue the cell-surface expression of mutant G protein-coupled receptor 35 (GPR35) receptors, likely acting as a pharmacological chaperone to alter the misfolded receptor structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its thiosemicarbazone group and fluorinated aromatic ring , which differentiate it from other pyrazole derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points : Fluorinated analogs (e.g., 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, mp 195–198°C) suggest that fluorine substituents increase crystallinity, though data for the target compound is unavailable .
Biological Activity
Methyl 1-(2,4-difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring, difluorophenyl group, and a thiosemicarbazone moiety. These structural features are significant as they influence the compound's biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H17F2N5O2S |
Molecular Weight | 363.39 g/mol |
CAS Number | 170985-86-1 |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of thiosemicarbazone can effectively target multiple cancer cell lines through various mechanisms, including the inhibition of DNA synthesis and induction of cell cycle arrest .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .
Antimicrobial Activity
Preliminary studies have shown that thiosemicarbazones possess antimicrobial properties against various bacterial strains. This suggests that this compound may also exhibit similar activities, warranting further investigation into its potential as an antimicrobial agent.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may involve:
- Inhibition of key signaling pathways: Targeting pathways such as JNK and p38 MAPK which are critical in cancer cell survival.
- Induction of oxidative stress: This can lead to apoptosis in cancer cells by disrupting cellular homeostasis.
- Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiosemicarbazones: A comprehensive study demonstrated that thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
- Pyrazole Derivatives in Cancer Therapy: Research indicated that pyrazole derivatives could effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents against cancer .
- Antimicrobial Efficacy: A recent investigation into thiosemicarbazone derivatives found notable antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Q & A
Basic Question: What are the typical synthetic routes and characterization methods for this pyrazole-thiosemicarbazone derivative?
Methodological Answer:
The compound is synthesized via multi-step protocols involving cyclization, functionalization, and condensation. Key steps include:
Pyrazole Core Formation : Cyclization of substituted hydrazides or β-keto esters with arylhydrazines (e.g., phenylhydrazine derivatives) under acidic or thermal conditions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates .
Thiosemicarbazone Conjugation : Reaction of the pyrazole-aldehyde intermediate with 4-tert-butyl-thiosemicarbazide in ethanol under reflux, often catalyzed by acetic acid .
Characterization Methods :
- Spectroscopy : IR (to confirm C=O, N-H, and C=S stretches), ¹H/¹³C NMR (to verify substituent positions and thiosemicarbazone linkage), and mass spectrometry (for molecular ion confirmation) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the thiosemicarbazone moiety .
Table 1 : Example Reaction Conditions from Literature
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | POCl₃, 120°C, 6h | 65–78 | |
Thiosemicarbazone Formation | Ethanol, reflux, 12h | 72–85 |
Basic Question: What are the key functional groups influencing reactivity, and how are they validated experimentally?
Methodological Answer :
Critical functional groups include:
- Pyrazole Ring : Electron-withdrawing substituents (e.g., 2,4-difluorophenyl) enhance electrophilic substitution reactivity.
- Thiosemicarbazone Moiety : The –NH–C(=S)–N– group participates in metal chelation and hydrogen bonding, validated via:
Advanced Question: How do reaction conditions (solvent, temperature, catalysts) influence product distribution in pyrazole-thiosemicarbazone synthesis?
Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote side reactions in thiosemicarbazone conjugation. Ethanol/water mixtures balance solubility and reactivity .
- Catalytic Additives : Acetic acid accelerates Schiff base formation in thiosemicarbazone conjugation, while iodine can induce oxidative cyclization, leading to fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) under milder conditions .
Data Contradiction Example :
- Hydrazine Hydrate with Iodine : At room temperature, iodine promotes oxidative coupling, yielding fused systems (e.g., pyrazolo[3,4-c]pyrazoles), whereas reflux without iodine favors simple thiosemicarbazone formation .
Advanced Question: How can substituent variations on the pyrazole and thiosemicarbazone moieties optimize pharmacological activity?
Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
- Pyrazole Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and receptor binding. For example, 2,4-difluorophenyl increases lipophilicity, improving blood-brain barrier penetration .
- Thiosemicarbazone Modifications : Bulkier tert-butyl groups reduce toxicity while maintaining metal-chelating capacity, critical for antiviral or anticancer activity .
Experimental Validation :
- In Vitro Assays : Compare IC₅₀ values against reference drugs (e.g., doxorubicin for cytotoxicity).
- Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to rationalize substituent effects .
Advanced Question: What computational methods reconcile discrepancies between theoretical and experimental spectral data?
Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict IR/NMR spectra. Compare with experimental data to identify conformational discrepancies .
- Natural Bond Orbital (NBO) Analysis : Explains hyperconjugative interactions affecting NMR chemical shifts (e.g., deshielding of pyrazole protons due to electron-withdrawing substituents) .
Table 2 : Example DFT vs. Experimental Data (¹H NMR, ppm)
Proton | Experimental | DFT-Calculated | Deviation |
---|---|---|---|
Pyrazole H3 | 8.21 | 8.29 | ±0.08 |
Thiosemicarbazone NH | 10.45 | 10.52 | ±0.07 |
Advanced Question: How to design experiments to resolve contradictory bioactivity results across studies?
Methodological Answer :
- Controlled Replication : Synthesize batches with strict purity criteria (HPLC ≥98%) to exclude impurity-driven artifacts .
- Dose-Response Curves : Test activity across a concentration range (nM–μM) to identify non-linear effects.
- Mechanistic Studies : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting results arise from off-target interactions .
Properties
Molecular Formula |
C17H19F2N5O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-[(Z)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9- |
InChI Key |
CYNLZIBKERMMOA-UKWGHVSLSA-N |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C\C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
Origin of Product |
United States |
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